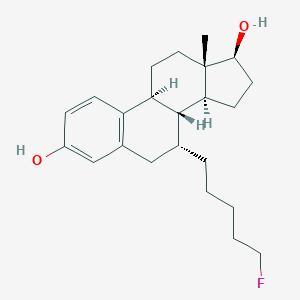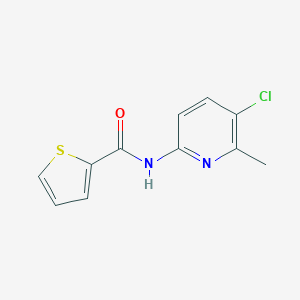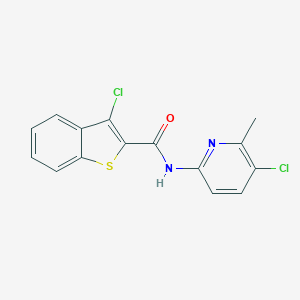
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide, also known as GSK2831781, is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders. GSK2831781 has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide exerts its therapeutic effects by selectively inhibiting the BET family of proteins, which play a crucial role in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, this compound reduces the expression of genes that are involved in disease pathogenesis, such as oncogenes, inflammatory cytokines, and autoimmune-related genes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also reduces the expression of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In animal models of autoimmune disorders, this compound has been shown to reduce disease severity by inhibiting the production of autoantibodies and reducing the infiltration of immune cells into affected tissues.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of BET proteins, which allows for the specific targeting of disease-related genes. This compound has also been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its efficacy and safety in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide. One potential application is in the treatment of cancer, where this compound could be used as a monotherapy or in combination with other cancer treatments. Another potential application is in the treatment of inflammatory diseases, where this compound could be used to reduce inflammation and improve disease symptoms. Further studies are needed to fully understand the efficacy and safety of this compound in humans, and to identify potential off-target effects.
Synthesemethoden
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide can be synthesized using a multi-step process that involves the coupling of 3-chloro-1-benzothiophene-2-carboxylic acid with 5-chloro-6-methyl-2-pyridylamine, followed by the introduction of a chloro substituent at the 3-position of the benzothiophene ring. The final product is obtained by coupling the intermediate with 1,1'-carbonyldiimidazole and subsequent deprotection.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to improve the symptoms of autoimmune disorders in animal models.
Eigenschaften
Molekularformel |
C15H10Cl2N2OS |
|---|---|
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-10(16)6-7-12(18-8)19-15(20)14-13(17)9-4-2-3-5-11(9)21-14/h2-7H,1H3,(H,18,19,20) |
InChI-Schlüssel |
GLBIIGYBYIWDGY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)Cl |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
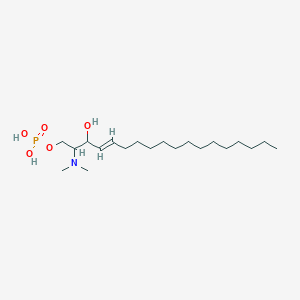
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)

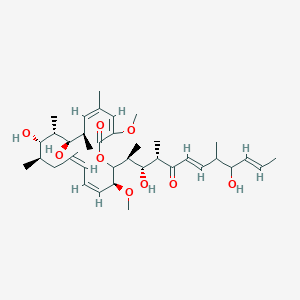



![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)

